molecular formula C11H12FNO3 B12197452 Methyl 3-[(4-fluorophenyl)formamido]propanoate

Methyl 3-[(4-fluorophenyl)formamido]propanoate

Cat. No.: B12197452
M. Wt: 225.22 g/mol
InChI Key: HUZSKIWNOJVRKJ-UHFFFAOYSA-N
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Description

Methyl 3-[(4-fluorophenyl)formamido]propanoate is a fluorinated propanoate ester featuring a formamido group attached to a 4-fluorophenyl moiety. Its structural analogs vary in substituents on the phenyl ring, functional groups (e.g., oxo, amino, sulfonamido), and additional moieties (e.g., piperidine, halogens). These modifications influence electronic properties, steric effects, solubility, and biological activity. Below, we compare this compound with key analogs based on synthetic routes, structural features, and physicochemical properties.

Properties

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

methyl 3-[(4-fluorobenzoyl)amino]propanoate

InChI

InChI=1S/C11H12FNO3/c1-16-10(14)6-7-13-11(15)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,15)

InChI Key

HUZSKIWNOJVRKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthesis of 3-[(4-Fluorophenyl)formamido]propanoic Acid

The carboxylic acid precursor is synthesized via coupling 4-fluoroaniline with formic acid under reflux. This classical formylation reaction proceeds via dehydration, forming N-(4-fluorophenyl)formamide. Subsequent reaction with β-alanine (3-aminopropanoic acid) using carbodiimide coupling agents (e.g., EDC/HOBt) yields the target acid.

Reaction Conditions :

  • 4-Fluoroaniline : 10 mmol

  • Formic acid : 15 mmol, reflux at 110°C for 6 hours

  • β-Alanine : 10 mmol, EDC (12 mmol), HOBt (10 mmol), DMF solvent, room temperature, 12 hours

Esterification with Methanol

The acid is esterified using methanol and acetyl chloride, following protocols optimized for analogous propanoates.

Procedure :

  • Cool methanol (35 mL) to 0°C in an ice bath.

  • Add acetyl chloride (3.5 mL) dropwise, stirring for 10 minutes.

  • Introduce 3-[(4-fluorophenyl)formamido]propanoic acid (3.00 g, 17.9 mmol).

  • Stir at 0°C for 6 hours, concentrate in vacuo, and purify via ether extraction.

Yield : 95% (analogous to).

Key Data :

ParameterValueSource
CatalystAcetyl chloride
Temperature0°C
SolventMethanol

Alkylation of N-(4-Fluorophenyl)formamide with Methyl 3-Bromopropanoate

Preparation of Methyl 3-Bromopropanoate

Methyl 3-bromopropanoate is synthesized via esterification of 3-bromopropanoic acid with methanol, catalyzed by acetyl chloride.

Procedure :

  • Combine 3-bromopropanoic acid (10 mmol) with methanol (50 mL).

  • Add acetyl chloride (5 mL) dropwise at 0°C.

  • Stir for 6 hours, concentrate, and purify via distillation.

Nucleophilic Substitution

N-(4-Fluorophenyl)formamide undergoes deprotonation with sodium hydride (NaH) in DMF, followed by reaction with methyl 3-bromopropanoate.

Procedure :

  • Dissolve N-(4-fluorophenyl)formamide (10 mmol) in anhydrous DMF (20 mL).

  • Add NaH (12 mmol) at 0°C, stir for 30 minutes.

  • Introduce methyl 3-bromopropanoate (10 mmol), heat to 60°C for 12 hours.

  • Quench with water, extract with ethyl acetate, and concentrate.

Yield : 70–80% (estimated from analogous alkylations).

Key Data :

ParameterValueSource
BaseSodium hydride
SolventDMF
Temperature60°C

Leuckart Reaction with 3-Oxo-3-(4-fluorophenyl)propanoic Acid Methyl Ester

Synthesis of 3-Oxo-3-(4-fluorophenyl)propanoic Acid Methyl Ester

The ketone precursor is prepared via Friedel-Crafts acylation of fluorobenzene with methyl malonyl chloride, catalyzed by AlCl3.

Procedure :

  • Add methyl malonyl chloride (10 mmol) to fluorobenzene (20 mL).

  • Introduce AlCl3 (12 mmol) at 0°C, stir at 25°C for 4 hours.

  • Quench with ice-water, extract with dichloromethane, and concentrate.

Leuckart Formamidation

The ketone reacts with formamide and formic acid under microwave-assisted conditions.

Procedure :

  • Combine ketone (10 mmol), formamide (20 mL), and formic acid (1 mL).

  • Heat to 200°C for 3 minutes using microwave irradiation.

  • Cool, dilute with water, extract with ethyl acetate, and purify via chromatography.

Yield : 75% (based on).

Key Data :

ParameterValueSource
Temperature200°C
Heating MethodMicrowave
Reaction Time3 minutes

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYieldKey AdvantageLimitation
Esterification95%High yield, mild conditionsMulti-step synthesis
Alkylation70–80%Direct C–N bond formationRequires strong base
Leuckart Reaction75%Rapid, microwave-compatibleRequires ketone precursor

Scalability and Industrial Relevance

The esterification route (Method 1) is most scalable, leveraging established protocols for acid-catalyzed esterifications. Microwave-assisted Leuckart reactions (Method 3) offer throughput advantages but require specialized equipment . Industrial applications may favor Method 1 for its reproducibility and high yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-fluorophenyl)formamido]propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3-[(4-fluorophenyl)formamido]propanoic acid and methanol.

    Reduction: The formamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.

    Substitution: Nucleophilic aromatic substitution reactions often require the use of strong nucleophiles, such as sodium methoxide, and elevated temperatures.

Major Products Formed

    Hydrolysis: 3-[(4-fluorophenyl)formamido]propanoic acid and methanol.

    Reduction: Methyl 3-[(4-fluorophenyl)amino]propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(4-fluorophenyl)formamido]propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-fluorophenyl)formamido]propanoate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for its target, while the formamido group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Formamido Derivatives with Halogen Substitutions

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Yield/Form Key Properties/Data Reference
Methyl 3-[(4-fluorophenyl)formamido]propanoate 4-Fluorophenyl formamido C11H11FNO3 224.21 N/A Not explicitly reported in evidence; inferred from analogs. N/A
Methyl 3-[(2-iodophenyl)formamido]propanoate (28) 2-Iodophenyl formamido C11H11INO3 356.11 59% (white solid) IR: 3280 cm⁻¹ (N–H), 1720 cm⁻¹ (C=O); NMR data matches literature; ESI HR-MS confirmed .
Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate 4-Bromophenyl, 2-fluorobenzoyl amino C18H16BrFNO3 409.23 Supplier data Synonyms listed; commercial availability noted; InChIKey: JRKGMIGKCOIBOL .

Key Insights :

  • Electronic Effects : The 4-fluoro group (electron-withdrawing) in the target compound contrasts with the 2-iodo (larger, polarizable) and 4-bromo (sterically bulky) substituents in analogs.
  • Synthetic Efficiency : The 2-iodo analog (59% yield) suggests moderate efficiency under standard coupling conditions , while the bromo/fluoro analog is commercially available .

Functional Group Variations

Compound Name Functional Group Molecular Formula Molecular Weight Key Properties/Data Reference
Methyl 3-(4-fluorophenyl)-3-oxopropanoate 3-Oxo (ketone) C10H9FO3 196.18 CAS: 63131-29-3; Synonyms include methyl (4-fluorobenzoyl)acetate .
(R)-3-Amino-3-(4-fluorophenyl)propanoate 3-Amino (chiral center) C10H12FNO2 197.21 CAS: 1217977-33-7; Enantiomerically pure; HCl salt available .

Key Insights :

Complex Modifications: Additional Moieties

Compound Name Additional Moieties Molecular Formula Molecular Weight Key Properties/Data Reference
Methyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate Piperidine ring C15H20FNO2 265.32 SMILES: COC(=O)CC(c1ccc(F)cc1)C1CCNCC1; Potential basicity from piperidine .
Methyl 3-(4-methylpiperazin-1-yl)propanoate 4-Methylpiperazine C9H17FN2O2 228.25 Supplier: Rarechem; Modifications alter solubility and pharmacokinetics .

Key Insights :

  • Solubility : Piperidine and piperazine derivatives may exhibit enhanced solubility in acidic environments due to protonatable nitrogens.

Biological Activity

Methyl 3-[(4-fluorophenyl)formamido]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H14FNO3. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity, potentially influencing its biological interactions.

PropertyValue
Molecular FormulaC12H14FNO3
Molecular Weight239.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with various biological macromolecules. The fluorine atom is believed to enhance binding affinity to target proteins, which may include enzymes and receptors involved in metabolic pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, thereby altering metabolic processes.
  • Receptor Modulation : It may also modulate receptor activity, impacting signal transduction pathways.

Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 7 µM. The mechanism was attributed to apoptosis induction via the activation of caspase pathways.

Study 2: Anti-inflammatory Effects

Research on the anti-inflammatory effects demonstrated that the compound reduced pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The compound exhibited an IC50 value of 15 µM for TNF-α inhibition, suggesting potential therapeutic applications in inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectIC50 Value (µM)
AnticancerReduced cell viability7
Anti-inflammatoryInhibition of TNF-α15

Synthesis and Derivatives

The synthesis of this compound typically involves a multi-step organic reaction pathway that includes:

  • Formation of the Formamide : Reaction between propanoic acid derivatives and fluorinated anilines.
  • Esterification : Conversion to the methyl ester using methanol and acid catalysts.

Table 3: Synthetic Pathway Overview

StepReaction TypeKey Reagents
Step 1Amide FormationFluorinated aniline, propanoic acid
Step 2EsterificationMethanol, acid catalyst

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